molecular formula C13H15N3O2S2 B3508209 2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide

2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide

Cat. No.: B3508209
M. Wt: 309.4 g/mol
InChI Key: FAOVPQBPENHOBU-UHFFFAOYSA-N
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Description

2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an amino group, two prop-2-en-1-yl groups, and a sulfonamide group attached to a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the benzothiazole derivative with a sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Alkylation with Prop-2-en-1-yl Groups: The final step involves the alkylation of the amino group with prop-2-en-1-yl bromide or chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, electrophiles, and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in metabolic pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its replication and transcription processes.

    Modulating Signaling Pathways: Affecting signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonamide can be compared with other similar compounds, such as:

    2-amino-N,N-bis(prop-2-en-1-yl)benzamide: Similar structure but lacks the sulfonamide group.

    2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole: Similar structure but lacks the sulfonamide group.

    2-amino-N,N-bis(prop-2-en-1-yl)-1,3-benzothiazole-6-sulfonic acid: Similar structure but has a sulfonic acid group instead of a sulfonamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N,N-bis(prop-2-enyl)-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S2/c1-3-7-16(8-4-2)20(17,18)10-5-6-11-12(9-10)19-13(14)15-11/h3-6,9H,1-2,7-8H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOVPQBPENHOBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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